

An In-depth Technical Guide to n-Benzyl-2,2-dimethoxyethanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>n</i> -Benzyl-2,2-dimethoxyethanamine
Cat. No.:	B1267077

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Benzyl-2,2-dimethoxyethanamine is a key synthetic intermediate, primarily recognized for its role in the preparation of various pharmaceuticals, including antimalarial agents and the anthelmintic drug Praziquantel. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and an analysis of its known applications. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are detailed to enable replication and further investigation.

Chemical Properties

n-Benzyl-2,2-dimethoxyethanamine, with the CAS number 54879-88-8, is a colorless to light yellow liquid at room temperature.^[1] It is an organic compound containing a benzyl group and a dimethoxy acetal functional group.

Identification and Structure

Property	Value
IUPAC Name	N-benzyl-2,2-dimethoxyethanamine
CAS Number	54879-88-8
Molecular Formula	C ₁₁ H ₁₇ NO ₂
Molecular Weight	195.26 g/mol
Canonical SMILES	COC(CNCC1=CC=CC=C1)OC
InChI Key	LODLUMZUJRFPLU-UHFFFAOYSA-N

Physicochemical Properties

Property	Value
Appearance	Colorless to light yellow liquid[1]
Boiling Point	102 °C at 1 Torr[2]
Density	1.008 ± 0.06 g/cm ³ (Predicted)[1]
pKa	7.30 ± 0.29 (Predicted)[1]
Storage Temperature	2-8°C, protect from light[1]

Synthesis and Purification

n-Benzyl-2,2-dimethoxyethanamine can be synthesized through two primary routes: the alkylation of benzylamine with a protected bromoacetaldehyde derivative and the reductive amination of benzaldehyde with 2,2-dimethoxyethanamine.

Experimental Protocols

Method 1: Alkylation of Benzylamine

This method involves the direct alkylation of benzylamine with chloroacetaldehyde dimethyl acetal in an aqueous medium.

- Reaction Scheme:

- Detailed Protocol:

- Charge a reaction flask with benzylamine (0.927 kg), chloroacetaldehyde dimethyl acetal (0.909 kg), and a solution of sodium hydroxide (0.35 kg) in water (2.72 L).
- Stir the mixture at 25-30°C for 10-15 minutes.
- Heat the reaction mass to 100-102°C and maintain stirring for 30 hours.
- After the reaction is complete, allow the mixture to cool and settle for 30 minutes.
- Separate the organic and aqueous layers. The organic layer contains the desired product.

Method 2: Reductive Amination

This two-step, one-pot synthesis involves the formation of an imine intermediate from benzaldehyde and 2,2-dimethoxyethylamine, followed by its in-situ reduction.

- Reaction Scheme:

- Detailed Protocol:

- In a reaction vessel, dissolve benzaldehyde (1 equivalent) in ethanol.
- Add 2,2-dimethoxyethylamine (1 equivalent) to the solution and stir at 20°C for 12 hours to form the imine intermediate.
- Cool the reaction mixture to 0°C.
- Slowly add sodium borohydride (1.1 equivalents) to the mixture.
- Allow the reaction to warm to 20°C and stir for an additional 4 hours.
- Quench the reaction by the slow addition of water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude **n-Benzyl-2,2-dimethoxyethanamine** can be purified by vacuum distillation. Given its boiling point of 102°C at 1 Torr, this method is effective in removing non-volatile impurities and unreacted starting materials.

Alternatively, for smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Spectral Data (Predicted)

Due to the limited availability of public domain spectral data for **n-Benzyl-2,2-dimethoxyethanamine**, the following are predicted values based on its chemical structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.3 (multiplet)	m	5H	Aromatic protons (C_6H_5)
~ 4.5 (triplet)	t	1H	$CH(OCH_3)_2$
~ 3.8 (singlet)	s	2H	$C_6H_5CH_2$
~ 3.4 (singlet)	s	6H	OCH_3
~ 2.8 (doublet)	d	2H	$NHCH_2$
~ 2.0 (broad singlet)	br s	1H	NH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ , ppm)	Assignment
~ 140	Aromatic C (quaternary)
~ 128.5	Aromatic CH
~ 128.2	Aromatic CH
~ 127.0	Aromatic CH
~ 104	$\text{CH}(\text{OCH}_3)_2$
~ 54	OCH_3
~ 53	$\text{C}_6\text{H}_5\text{CH}_2$
~ 51	NHCH_2

IR (Infrared) Spectroscopy

Wavenumber (cm^{-1})	Assignment
~ 3300-3400 (broad)	N-H stretch
~ 3030, 3060	Aromatic C-H stretch
~ 2800-3000	Aliphatic C-H stretch
~ 1600, 1495, 1450	Aromatic C=C stretch
~ 1120, 1070	C-O stretch (acetal)
~ 700-750	Aromatic C-H bend (monosubstituted)

MS (Mass Spectrometry)

The electron ionization mass spectrum is expected to show a molecular ion peak (M^+) at $\text{m/z} = 195$. Key fragmentation patterns would likely involve the loss of a methoxy group ($-\text{OCH}_3$, $\text{m/z} = 164$), and cleavage of the C-C bond alpha to the nitrogen, leading to the formation of a benzyl cation (C_7H_7^+ , $\text{m/z} = 91$) or a tropylidium ion.

Applications in Drug Development

n-Benzyl-2,2-dimethoxyethanamine is a valuable building block in the synthesis of complex heterocyclic molecules with therapeutic applications.

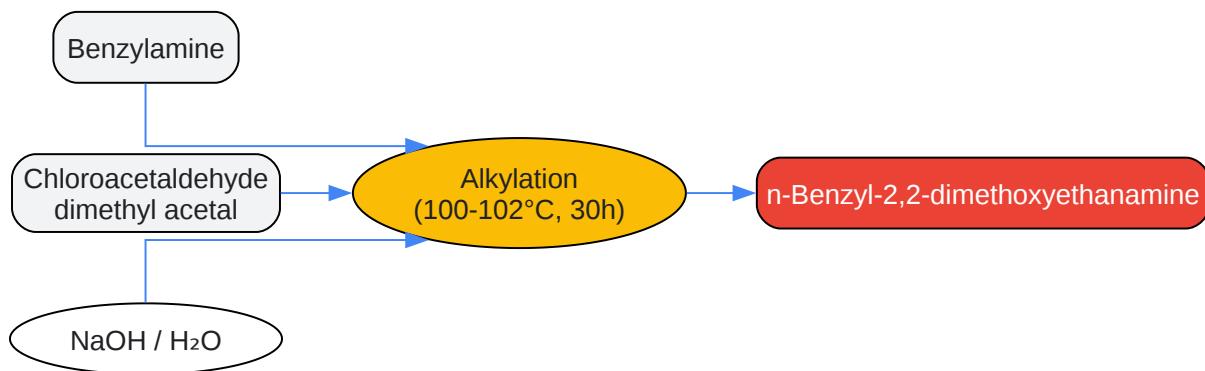
Synthesis of Antimalarial Agents

This compound is utilized in the preparation of guanidylimidazole and guanidylimidazoline derivatives, which have shown potential as antimalarial agents.^{[3][4]} The benzyl group can serve as a protecting group or as part of the final molecular scaffold.

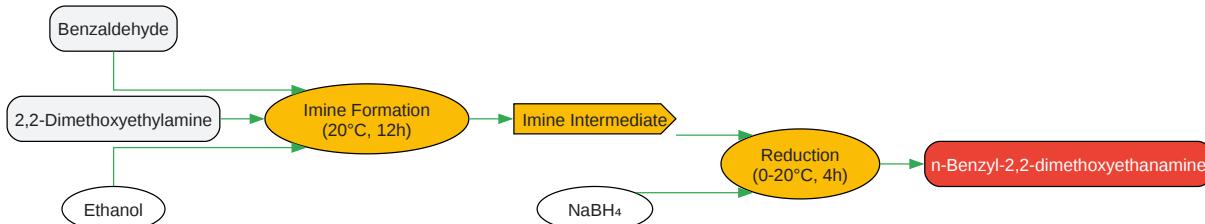
Intermediate in Praziquantel Synthesis

A significant application of **n-Benzyl-2,2-dimethoxyethanamine** is as a key intermediate in the synthesis of Praziquantel, a widely used anthelmintic drug for treating schistosomiasis and other parasitic worm infections.^[4]

Signaling Pathways and Biological Activity


Currently, there is no publicly available scientific literature that describes the direct involvement of **n-Benzyl-2,2-dimethoxyethanamine** in any specific biological signaling pathways. Its primary role reported in the literature is that of a synthetic intermediate. Further research would be required to investigate any potential biological activity of the compound itself.

Safety and Handling


n-Benzyl-2,2-dimethoxyethanamine is classified as harmful if swallowed and causes skin and eye irritation.^[5] It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.^[5]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the alkylation of benzylamine.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the reductive amination of benzaldehyde.

Conclusion

n-Benzyl-2,2-dimethoxyethanamine is a versatile and important intermediate in organic synthesis, particularly in the pharmaceutical industry. The synthetic routes described provide efficient methods for its preparation. While its direct biological activity is not yet established, its

role as a precursor to life-saving medications underscores its significance in drug development. Further research into its properties and potential applications is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-BENZYL-2,2-DIMETHOXYETHANAMINE(54879-88-8) 1H NMR [m.chemicalbook.com]
- 2. n-Benzyl-2,2-dimethoxyethanamine | lookchem [lookchem.com]
- 3. N-BENZYL-2,2-DIMETHOXYETHANAMINE | 54879-88-8 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to n-Benzyl-2,2-dimethoxyethanamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267077#n-benzyl-2-2-dimethoxyethanamine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com